Methyl4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with methyl 3-amino-4-hydroxyphenylacetate in the presence of a catalyst . One common method includes the use of lead tetraacetate in ethanol, followed by the addition of sodium hydroxide solution . The reaction is carried out at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which shares the benzoxazole scaffold.
Methyl 2-amino-4-hydroxybenzoate: A similar compound with a different substitution pattern.
4-Hydroxy-2-methylbenzoxazole: Another derivative with similar functional groups.
Uniqueness
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate (referred to as MHB) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
MHB is characterized by its benzoxazole core, which is known for its diverse biological activities. The presence of hydroxyl and carboxylate functional groups enhances its reactivity and potential interactions with biological targets.
1. Antimicrobial Activity
MHB has been investigated for its antimicrobial properties against various pathogens. Studies have shown that compounds with similar benzoxazole structures exhibit significant antibacterial and antifungal activity.
- Case Study: A study evaluated the antimicrobial efficacy of MHB derivatives against Staphylococcus aureus and Candida albicans. Results indicated that modifications to the benzoxazole ring could enhance antibacterial potency, demonstrating a structure-activity relationship (SAR) that is crucial for drug development.
2. Anticancer Activity
The anticancer potential of MHB has been explored in several studies, particularly focusing on its cytotoxic effects on cancer cell lines.
- Research Findings:
- In vitro assays revealed that MHB exhibited cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective growth inhibition.
- A comparative study showed that MHB's activity was similar to known chemotherapeutics like doxorubicin, suggesting its potential as an alternative or adjunct therapy in cancer treatment.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
MHB | MCF-7 | 15.63 | |
Doxorubicin | MCF-7 | 10.00 | |
Benzoxazole Derivative | A549 | 20.00 |
3. Anti-inflammatory Effects
MHB has also been studied for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Mechanism of Action: Research indicates that MHB may inhibit the production of pro-inflammatory cytokines through the NF-kB signaling pathway, which is critical in the inflammatory response.
Mechanistic Insights
The biological activities of MHB are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: MHB has been shown to inhibit certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Apoptosis Induction: In cancer cells, MHB promotes apoptosis through intrinsic pathways, leading to cell cycle arrest and reduced proliferation.
Comparative Analysis
To better understand the unique properties of MHB, it is useful to compare it with other related compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
MHB | Moderate | High | Enzyme inhibition, apoptosis induction |
Benzoxazole Derivative | High | Moderate | Enzyme inhibition |
Isoxazole Analog | Low | High | Apoptosis induction |
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-5-11-9-7(12)3-6(10(13)14-2)4-8(9)15-5/h3-4,12H,1-2H3 |
InChI Key |
FMUXAMAVGXKCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2O1)C(=O)OC)O |
Origin of Product |
United States |
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